molecular formula C14H10BrNO3 B10863210 2-(4-Bromophenyl)-2-oxoethyl pyridine-4-carboxylate CAS No. 305858-22-4

2-(4-Bromophenyl)-2-oxoethyl pyridine-4-carboxylate

Cat. No.: B10863210
CAS No.: 305858-22-4
M. Wt: 320.14 g/mol
InChI Key: PMZNDVLPUMUSFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-2-oxoethyl pyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a pyridine ring, with an oxoethyl group at the 2-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl pyridine-4-carboxylate typically involves the reaction of 4-bromobenzaldehyde with pyridine-4-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, reducing the reaction time and increasing the yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl pyridine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-1-(pyridin-4-yl)ethanone
  • 2-(4-Bromophenyl)-1-(pyridin-2-yl)ethanone
  • 2-(4-Bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl pyridine-4-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a bromophenyl group and an oxoethyl group attached to a pyridine ring makes it a valuable compound for various research applications.

Properties

CAS No.

305858-22-4

Molecular Formula

C14H10BrNO3

Molecular Weight

320.14 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] pyridine-4-carboxylate

InChI

InChI=1S/C14H10BrNO3/c15-12-3-1-10(2-4-12)13(17)9-19-14(18)11-5-7-16-8-6-11/h1-8H,9H2

InChI Key

PMZNDVLPUMUSFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=CC=NC=C2)Br

solubility

44 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.